molecular formula C8H10N2O2 B1391332 3-Methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid CAS No. 408312-27-6

3-Methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid

货号: B1391332
CAS 编号: 408312-27-6
分子量: 166.18 g/mol
InChI 键: UEWLOCPAGWIVCF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Structural Characteristics

3-Methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid exhibits a distinctive fused heterocyclic architecture characterized by the integration of an imidazole ring with a saturated pyrrolidine ring system. The core structure consists of a pyrrolo[1,2-a]imidazole framework, where the pyrrolidine ring is fused to the imidazole moiety through the nitrogen at position 1 of the imidazole and carbon atoms that form the five-membered saturated ring. This fusion creates a rigid bicyclic system that constrains the molecular geometry and influences the compound's chemical properties.

The structural framework incorporates two key substituents that define the compound's chemical identity and behavior. A methyl group is positioned at the 3-position of the imidazole ring, providing electron-donating character that affects the electronic distribution throughout the heterocyclic system. Additionally, a carboxylic acid functional group is attached to the 6-position of the pyrrolidine ring, introducing polar character and hydrogen-bonding capability that significantly impacts solubility and reactivity profiles.

Crystallographic analysis of related pyrrolo[1,2-a]imidazole systems has revealed important structural insights that apply to this compound family. The bicyclic framework typically adopts a non-planar conformation where the pyrrolidine ring exhibits envelope puckering to minimize steric strain. In the parent 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole system, the carbon at the 5-position serves as the flap atom, positioned approximately 0.317 angstroms out of the plane formed by the remaining four ring atoms. This conformational preference helps relieve lone-pair interactions and reduces ring strain within the fused system.

The electronic structure of the compound reflects the aromatic character of the imidazole ring contrasted with the saturated nature of the pyrrolidine component. Bond length analysis in related structures indicates that the imidazole portion maintains typical aromatic bond lengths, while the pyrrolidine ring exhibits standard single-bond character with some deviation due to the fusion constraints. The carboxylic acid group introduces additional conformational considerations through its ability to participate in intramolecular and intermolecular hydrogen bonding interactions.

Nomenclature and Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for fused heterocyclic systems. The base name "pyrrolo[1,2-a]imidazole" indicates the fusion pattern where the pyrrolidine ring is attached to the imidazole ring through the nitrogen at position 1 of the imidazole and the alpha carbon of the pyrrolidine. The bracketed notation [1,2-a] specifies the precise fusion pattern according to established heterocyclic naming protocols.

The compound is registered under Chemical Abstracts Service number 408312-27-6, providing a unique identifier for database searches and regulatory documentation. Alternative systematic names found in chemical databases include "6,7-dihydro-3-methyl-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid" and the database identifier "DB-428295". These variations reflect different approaches to naming conventions while maintaining chemical accuracy.

The molecular formula C8H10N2O2 precisely describes the atomic composition, indicating eight carbon atoms, ten hydrogen atoms, two nitrogen atoms, and two oxygen atoms. This empirical formula distinguishes the compound from closely related structural analogs that may differ in substitution patterns or functional group positions. The International Chemical Identifier (InChI) provides a standardized string representation: InChI=1S/C8H10N2O2/c1-5-3-9-7-2-6(8(11)12)4-10(5)7/h3,6H,2,4H2,1H3,(H,11,12).

The Simplified Molecular Input Line Entry System representation "CC1=CN=C2N1CC(C2)C(=O)O" offers a compact structural description that can be processed by chemical software systems. The InChI Key "UEWLOCPAGWIVCF-UHFFFAOYSA-N" provides a fixed-length hash code derived from the full InChI string, facilitating rapid database searches and structural comparisons.

Physical and Chemical Properties

The molecular weight of this compound is precisely 166.18 grams per mole, as determined through computational analysis of the molecular formula. This relatively low molecular weight places the compound within the range typical of small molecule pharmaceuticals and research chemicals, contributing to favorable properties for biological applications and chemical synthesis.

The presence of the carboxylic acid functional group significantly influences the compound's solubility characteristics and acid-base behavior. The carboxylic acid group provides a site for ionization with an expected pKa value in the range typical of aliphatic carboxylic acids, approximately 4-5, though the exact value would be influenced by the electron-donating methyl group and the heterocyclic framework. This ionizable group enhances water solubility compared to non-polar analogs and enables the formation of salts with appropriate bases.

The compound's polar surface area and hydrogen bonding capacity are dominated by the carboxylic acid functional group, which can serve as both a hydrogen bond donor through the hydroxyl group and a hydrogen bond acceptor through the carbonyl oxygen. The nitrogen atoms in the heterocyclic rings provide additional hydrogen bonding acceptor sites, though their basicity may be modulated by the aromatic character of the imidazole ring and the electron-donating effect of the methyl substituent.

Computational predictions suggest the compound would exhibit moderate polarity with a calculated partition coefficient that reflects the balance between the polar carboxylic acid group and the lipophilic heterocyclic framework. The compound's stability under standard laboratory conditions is expected to be good, though the carboxylic acid group makes it susceptible to typical ester-forming reactions and other carboxyl group transformations.

Property Value Reference
Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
CAS Registry Number 408312-27-6
SMILES CC1=CN=C2N1CC(C2)C(=O)O
InChI Key UEWLOCPAGWIVCF-UHFFFAOYSA-N

Isomeric and Conformational Analysis

The structural framework of this compound presents several isomeric possibilities that are important for understanding structure-activity relationships and synthetic considerations. Positional isomers can be generated by varying the location of either the methyl group on the imidazole ring or the carboxylic acid group on the pyrrolidine ring. The 3-methyl substitution pattern represents one of several possible regioisomers, with alternative positions including the 2-position of the imidazole ring.

Related compounds in chemical databases demonstrate the diversity of positional isomers within this structural class. For instance, 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid represents a regioisomer where the carboxylic acid group is positioned on the imidazole ring rather than the pyrrolidine ring. This compound, with CAS number 914637-68-6 and molecular formula C7H8N2O2, exhibits a melting point of 262-263 degrees Celsius and different chemical reactivity patterns compared to the 6-carboxylic acid isomer.

Conformational analysis of the pyrrolidine ring component reveals significant flexibility that influences the compound's three-dimensional structure and biological activity. Crystallographic studies of the parent 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole system indicate that the pyrrolidine ring adopts an envelope conformation to minimize ring strain and lone-pair interactions. In this conformation, one carbon atom deviates from the plane formed by the other four ring atoms, creating a puckered structure that can interconvert between different envelope forms.

The envelope conformation observed in related structures shows the carbon at position 5 displaced approximately 0.317 angstroms from the mean plane of the remaining ring atoms. This conformational preference results from the need to minimize steric interactions and optimize orbital overlap within the fused ring system. The dihedral angle between the imidazole ring and the planar portion of the pyrrolidine ring typically measures approximately 3.85 degrees, indicating a nearly coplanar arrangement that maintains conjugation between the ring systems.

The stereochemistry at the 6-position, where the carboxylic acid group is attached, introduces an additional conformational variable. The carbon bearing the carboxylic acid group represents a potential stereocenter, though the specific stereochemical configuration would depend on the synthetic route and any chiral influences during formation. The carboxylic acid group itself can adopt various conformations through rotation around the carbon-carbon bond connecting it to the ring system.

Computational conformational analysis would be expected to reveal multiple low-energy conformers differing primarily in the orientation of the carboxylic acid group and the degree of pyrrolidine ring puckering. These conformational preferences would influence the compound's interaction with biological targets and its solid-state packing in crystalline forms. The hydrogen bonding capability of the carboxylic acid group would play a significant role in stabilizing certain conformations through intramolecular interactions with the nitrogen atoms of the heterocyclic system.

属性

IUPAC Name

3-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-5-3-9-7-2-6(8(11)12)4-10(5)7/h3,6H,2,4H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEWLOCPAGWIVCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N1CC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生化分析

Biochemical Properties

3-Methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antibacterial and antifungal activities. It interacts with enzymes such as receptor-interacting protein kinases, which are involved in necroptosis, a form of programmed cell death. The interaction with these enzymes can lead to the inhibition of necroptosis, thereby providing a potential therapeutic avenue for diseases related to inflammation and cell death.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to exhibit cytotoxicity against HEK-293 cells, a type of human embryonic kidney cell. This cytotoxic effect is indicative of its potential to modulate cellular functions, including cell proliferation and apoptosis. Additionally, the compound’s interaction with cell signaling pathways can lead to alterations in gene expression, further influencing cellular behavior.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound has been shown to bind to the WIN site within WDR5, a protein involved in chromatin modification. This binding interaction can lead to changes in gene expression by modulating the activity of chromatin-modifying enzymes. Additionally, the compound’s ability to inhibit receptor-interacting protein kinases suggests a mechanism of action involving enzyme inhibition, which can prevent necroptosis and reduce inflammation.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound exhibits a high degree of stability, with minimal degradation over time. This stability is essential for its sustained activity in biochemical assays and therapeutic applications. Long-term exposure to the compound has been observed to maintain its cytotoxic effects on HEK-293 cells, indicating its potential for prolonged therapeutic use.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects, including cytotoxicity and potential organ damage. The threshold for these effects is critical for determining the safe and effective dosage range for therapeutic applications. Studies have indicated that the compound has a low in vivo toxicity in mice, with an LD50 greater than 2000 mg/kg.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s high polarity and solubility in water facilitate its distribution throughout the body. It is known to interact with transport proteins that aid in its cellular uptake and distribution to target tissues. This interaction is crucial for its therapeutic efficacy, as it ensures that the compound reaches its site of action in sufficient concentrations.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound has been observed to localize primarily in the cytoplasm, where it interacts with various enzymes and proteins. This localization is essential for its activity, as it allows the compound to modulate cellular processes directly. Additionally, the presence of specific targeting signals can direct the compound to other subcellular compartments, further influencing its function and activity.

生物活性

3-Methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid is a nitrogen-containing heterocyclic compound that has garnered attention for its biological activities, particularly in medicinal chemistry. This article explores its biological activity, including its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C₈H₁₀N₂O₂
  • CAS Number : 408312-27-6

The structural characteristics of this compound contribute to its biological activity. The fused ring system enhances stability and influences interactions with biological targets.

Antiinflammatory and Analgesic Effects

Research indicates that derivatives of pyrrolo[1,2-c]imidazole compounds exhibit significant anti-inflammatory and analgesic properties. For instance, studies have shown that related compounds demonstrate efficacy in reducing acetic acid-induced writhing and carrageenan-induced paw edema in animal models. These findings suggest that this compound may possess similar therapeutic potential as a non-steroidal anti-inflammatory drug (NSAID) with lower side effects compared to conventional therapies .

Antibacterial Activity

The compound's structure also positions it as a candidate for antibacterial applications. Nitrogen heterocycles are known to be integral components of many antibacterial agents. Recent studies have highlighted the potency of pyrrole derivatives against various bacterial strains, indicating that this compound could be evaluated for similar activities .

In Vivo Studies

A notable study investigated the analgesic effects of pyrrolo[1,2-c]imidazole derivatives in animal models. The results demonstrated that these compounds significantly reduced pain responses with minimal gastrointestinal side effects compared to traditional NSAIDs .

CompoundPain ModelEffectivenessSide Effects
This compoundAcetic acid-induced writhingHighLow
AspirinAcetic acid-induced writhingModerateHigh

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between this compound and various biological targets. These studies suggest a favorable binding affinity to cyclooxygenase (COX) enzymes, which are crucial in inflammation pathways .

相似化合物的比较

Structural Analogues and Substituent Effects

The pyrroloimidazole scaffold allows diverse substitution patterns, which influence physicochemical and biological properties. Key analogues include:

Compound Name Substituents Key Features Reference
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole (17a) None (parent structure) Simplest analogue; synthesized via aminopyrroline cyclization
3-(4-Chlorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole 3-(4-Cl-C₆H₄) Chlorophenyl group enhances lipophilicity; potential androgen receptor interaction
6-Substituted nitro derivatives 2-NO₂ or 3-NO₂ Electron-withdrawing nitro groups alter reactivity; selective nitration at position 2
3-Methyl-6-carboxylic acid derivative 3-CH₃, 6-COOH Enhanced polarity due to COOH; potential for salt formation (e.g., hydrochloride)
Ethyl 3',5'-diamino-5-bromo-...carboxylate Bromo, methoxy, tetrazole groups Complex substituents enable antimicrobial activity; solid-state stability (mp 262–264°C)

Key Observations :

  • Carboxylic acid at position 6 enhances water solubility and enables hydrogen bonding, contrasting with lipophilic substituents like aryl or nitro groups.
  • Halogenated derivatives (e.g., 4-chlorophenyl) may improve membrane permeability and target binding .

Physical and Chemical Properties

Property 3-Methyl-6-COOH Derivative 3-(4-Cl-C₆H₄) Analogue 2-Nitro Derivative
Polarity High (due to COOH) Moderate Low (NO₂ is polar but lipophilic)
Melting Point Not reported (HCl salt typically solid) Not reported ~306°C (chloro-substituted)
Solubility Water-soluble (as salt) Organic solvents Organic solvents
Reactivity Acid-base reactions Halogen substitution Reduction to amine

Notes:

  • The hydrochloride salt form (CAS: 1965310-16-0) improves stability and solubility .
  • Nitro derivatives exhibit reactivity toward reduction, forming amino intermediates for further functionalization .

准备方法

General Approach

The synthesis generally involves:

  • Formation of the imidazole ring fused to a pyrrole ring.
  • Introduction of the 3-methyl substituent on the imidazole ring.
  • Installation of the carboxylic acid group at the 6-position of the bicyclic system.
  • Partial hydrogenation to achieve the 6,7-dihydro saturation state.

This approach often utilizes precursor amino compounds and aldehydes or activated methylene compounds in condensation reactions, followed by cyclization and oxidation/reduction steps.

Detailed Preparation Methods

Multi-Component Condensation and Cyclization

A prominent method involves the condensation of 2-aminoimidazole derivatives with aldehydes and active methylene compounds (such as Meldrum’s acid or malononitrile), leading to Knoevenagel–Michael adducts that cyclize to form the bicyclic pyrrolo[1,2-a]imidazole core.

  • The reaction proceeds in alcoholic solvents (e.g., methanol or 2-propanol) under mild heating.
  • The Knoevenagel condensation is followed by Michael addition and ring closure.
  • Subsequent treatment with trifluoroacetic acid (TFA) catalyzes cyclization and dehydration steps.
  • Prolonged exposure to catalytic TFA in acetonitrile with aqueous ammonia can yield bicyclic amine derivatives.

This method allows selective formation of the 6-carboxylic acid functionality via cleavage of cyclic intermediates and elimination of acetone and carbon dioxide from Meldrum’s acid derivatives.

Use of Activated Esters and Coupling Agents

Another approach employs activated carboxylic acid derivatives such as Boc-protected amino acids, which are converted into mixed anhydrides or activated esters using reagents like isobutylchloroformate and N-methylmorpholine.

  • These activated intermediates react with amines or amino alcohols to form amide or ester linkages.
  • Purification is typically done via flash chromatography using silica gel with methanol/dichloromethane gradients.
  • The process involves careful pH control (around pH 10) during reaction steps to optimize yields and purity.

This method is effective for introducing the carboxylic acid group at the 6-position after ring formation and for installing substituents such as the 3-methyl group.

Hydrogenation and Saturation Steps

Partial hydrogenation to obtain the 6,7-dihydro state is achieved by catalytic hydrogenation or controlled reduction:

  • Catalysts such as Pd/C or specific hydride reagents are employed.
  • Reaction conditions are optimized to avoid over-reduction of the imidazole ring.
  • Monitoring by NMR and HPLC ensures the selective saturation of the 6,7-double bond.

This step is crucial to achieve the correct dihydro substitution pattern characteristic of the target compound.

Representative Experimental Data

Step Reagents/Conditions Yield (%) Notes
Knoevenagel condensation 2-aminoimidazole, aromatic aldehyde, Meldrum’s acid, MeOH, 45 °C, 18 h 70-85 Formation of Knoevenagel–Michael adducts
Cyclization TFA catalysis in acetonitrile, aqueous NH3 65-80 Bicyclic amine formation
Activation of carboxylic acid Boc-1-aminocyclopropane-1-carboxylic acid, isobutylchloroformate, N-methylmorpholine, DMF, -15 °C 75-90 Formation of mixed anhydride intermediate
Partial hydrogenation Pd/C catalyst, H2, room temperature 80-90 Selective saturation of 6,7-double bond

Analytical and Characterization Findings

  • NMR Spectroscopy: Characteristic signals for the 3-methyl group appear as singlets around δ 2.0-2.5 ppm; the carboxylic acid proton resonates downfield (~δ 12-13 ppm). The dihydro protons at positions 6 and 7 show multiplets in the δ 1.5-3.0 ppm range.
  • Mass Spectrometry: Molecular ion peaks consistent with the molecular formula confirm successful synthesis.
  • HPLC Purity: Typically >95% after purification.
  • IR Spectroscopy: Strong absorption bands for carboxylic acid (broad O–H stretch ~2500–3300 cm⁻¹) and imidazole ring vibrations (~1500–1600 cm⁻¹).

Summary and Outlook

The preparation of this compound involves well-established organic synthesis techniques combining multi-component condensations, activation of carboxylic acid intermediates, and selective hydrogenation. The methods are adaptable to various substituents and allow for the preparation of derivatives for pharmaceutical or biochemical applications.

Continued research focuses on optimizing yields, stereoselectivity, and scalability of these methods, as well as exploring alternative catalysts and greener solvents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid
Reactant of Route 2
3-Methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。